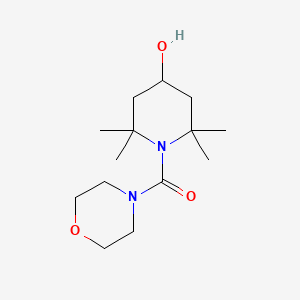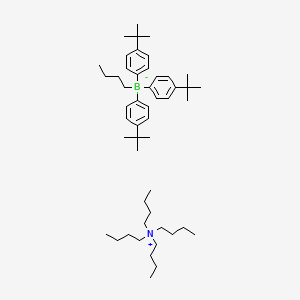
4,4'-Bis-diathylamino-azobenzol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
4,4’-Bis-diathylamino-azobenzol, also known as 4,4’-Bis(diethylamino)azobenzene, is an organic compound with the chemical formula C₁₈H₂₄N₄. It is a member of the azobenzene family, characterized by the presence of two phenyl rings connected by an azo group (N=N) and substituted with diethylamino groups at the para positions. This compound is known for its vibrant color and is commonly used as a dye.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’-Bis-diathylamino-azobenzol typically involves the diazotization of 4,4’-diaminobenzene followed by coupling with diethylamine. The reaction conditions often include acidic environments to facilitate the diazotization process. The general steps are as follows:
Diazotization: 4,4’-diaminobenzene is treated with nitrous acid (generated in situ from sodium nitrite and hydrochloric acid) to form the diazonium salt.
Coupling Reaction: The diazonium salt is then reacted with diethylamine to form the desired azobenzene compound.
Industrial Production Methods
In industrial settings, the production of 4,4’-Bis-diathylamino-azobenzol is scaled up using continuous flow reactors to ensure consistent quality and yield. The process involves precise control of temperature, pH, and reactant concentrations to optimize the reaction efficiency and minimize by-products.
Analyse Chemischer Reaktionen
Types of Reactions
4,4’-Bis-diathylamino-azobenzol undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form nitroso derivatives.
Reduction: Reduction of the azo group can yield hydrazo compounds.
Substitution: The diethylamino groups can participate in nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride or hydrogen gas in the presence of a catalyst are used.
Substitution: Reagents like alkyl halides or acyl chlorides can be used for substitution reactions.
Major Products
Oxidation: Nitroso derivatives.
Reduction: Hydrazo compounds.
Substitution: Various substituted azobenzene derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
4,4’-Bis-diathylamino-azobenzol has a wide range of applications in scientific research:
Chemistry: Used as a dye and a photoswitchable molecule in photochemistry studies.
Biology: Employed in the study of protein-ligand interactions and as a probe in fluorescence microscopy.
Medicine: Investigated for its potential use in drug delivery systems and as a photosensitizer in photodynamic therapy.
Industry: Utilized in the manufacturing of textiles, plastics, and other materials requiring stable and vibrant dyes.
Wirkmechanismus
The mechanism of action of 4,4’-Bis-diathylamino-azobenzol involves its ability to undergo reversible photoisomerization between the trans and cis forms upon exposure to light. This property makes it useful in applications where light-induced changes in molecular structure are required. The molecular targets and pathways involved include interactions with light-sensitive proteins and other biomolecules, leading to changes in their activity or conformation.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
4,4’-Bis(dimethylamino)azobenzene: Similar in structure but with dimethylamino groups instead of diethylamino groups.
4,4’-Dinitroazobenzene: Contains nitro groups instead of amino groups, leading to different chemical properties.
4,4’-Diaminoazobenzene: Lacks the alkyl groups on the amino substituents, affecting its solubility and reactivity.
Uniqueness
4,4’-Bis-diathylamino-azobenzol is unique due to its specific substitution pattern, which imparts distinct photochemical properties and makes it particularly useful in applications requiring precise control over molecular switching and dye stability.
Eigenschaften
CAS-Nummer |
3588-91-8 |
|---|---|
Molekularformel |
C20H28N4 |
Molekulargewicht |
324.5 g/mol |
IUPAC-Name |
4-[[4-(diethylamino)phenyl]diazenyl]-N,N-diethylaniline |
InChI |
InChI=1S/C20H28N4/c1-5-23(6-2)19-13-9-17(10-14-19)21-22-18-11-15-20(16-12-18)24(7-3)8-4/h9-16H,5-8H2,1-4H3 |
InChI-Schlüssel |
ULWJZUJIVQSWSQ-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(CC)C1=CC=C(C=C1)N=NC2=CC=C(C=C2)N(CC)CC |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.






![4-{[2-Ethoxy-4-formyl-6-(prop-2-en-1-yl)phenoxy]methyl}benzoic acid](/img/structure/B14140602.png)
![4-{3-[2-(3-Chlorophenyl)aziridin-1-yl]propyl}benzamide](/img/structure/B14140610.png)

![ethyl 3-(benzo[d]thiazol-2-yl)-2-(2,4-difluorobenzamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B14140618.png)



![2-[(5-Methyl-1,2-oxazol-3-yl)amino]-2-oxoethyl 4-(dimethylamino)benzoate](/img/structure/B14140632.png)

![2-{[5-(4-methoxybenzyl)-4-(prop-2-en-1-yl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(tricyclo[3.3.1.1~3,7~]dec-1-yl)acetamide](/img/structure/B14140645.png)
